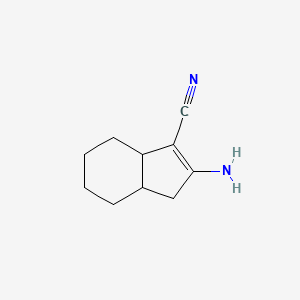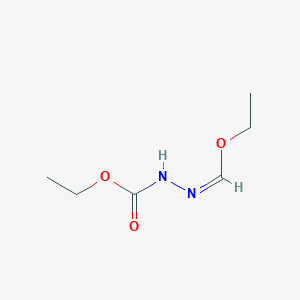
2-(Trifluoromethyl)oxazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)oxazol-4-amine is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazol-4-amine typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the oxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride in the presence of a catalytic amount of 18-crown-6 . Another approach involves the radical trifluoromethylation of oxazole derivatives using CF3I and a Fenton reagent comprising FeSO4 or ferrocene and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
化学反応の分析
Types of Reactions: 2-(Trifluoromethyl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2- or 4-position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like potassium fluoride (KF) and N-fluorobenzenesulfonimide are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Fluorinated oxazole derivatives.
科学的研究の応用
2-(Trifluoromethyl)oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-(Trifluoromethyl)oxazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
類似化合物との比較
- 2-(Trifluoromethyl)phenyl oxazole
- 2-(Trifluoromethyl)thiazole
- 2-(Trifluoromethyl)selenazole
Comparison: 2-(Trifluoromethyl)oxazol-4-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group provides sites for further functionalization .
特性
分子式 |
C4H3F3N2O |
|---|---|
分子量 |
152.07 g/mol |
IUPAC名 |
2-(trifluoromethyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2 |
InChIキー |
WCNNFAMWJLDIGC-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(O1)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclobuta[g]quinoxaline](/img/structure/B11920924.png)

![2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine](/img/structure/B11920955.png)

![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine hydrochloride](/img/structure/B11920962.png)



![3-Aminopyrazolo[1,5-a]pyridin-7-ol](/img/structure/B11920985.png)
![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)



